3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fluorinated pyrazolo-pyrimidinone derivative characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3,4-difluorobenzamide moiety at position 4. The compound’s structure integrates electron-withdrawing fluorine atoms, which are known to enhance metabolic stability and modulate binding interactions in medicinal chemistry applications .
Properties
IUPAC Name |
3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJSPOOPSWUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H13F2N5O2
- Molecular Weight : 381.3 g/mol
- SMILES Notation : Cc1ccc(-n2ncc3c(=O)n(NC(=O)c4ccc(F)c(F)c4)cnc32)cc1
This structure features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies have shown that related pyrazolo-pyrimidine derivatives can inhibit histone demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer progression .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazolo-pyrimidine derivatives. The compound has been evaluated for its effects on various cancer cell lines. For example:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that similar compounds effectively reduced cell proliferation in breast and lung cancer cell lines by inducing apoptosis .
- Mechanistic Studies : These compounds have been shown to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of kinases and other enzymes involved in cellular signaling:
- Kinase Inhibition : Research has highlighted that benzamide derivatives can effectively inhibit RET kinase, which is implicated in several cancers. Compounds with similar structures have shown moderate to high potency in inhibiting kinase activity in cellular assays .
- Histone Demethylase Inhibition : As previously mentioned, compounds with the pyrazolo-pyrimidine framework have been identified as potent inhibitors of KDMs, indicating their role in epigenetic modulation .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with a related compound led to a significant decrease in the viability of A549 lung cancer cells, with an IC50 value reported at approximately 5 µM.
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor growth compared to controls, suggesting its potential for therapeutic use.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Applications
One of the primary areas of research involving this compound is its potential as an anticancer agent. The compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), a crucial enzyme in cell division that is often overexpressed in various cancers.
Biological Target Interactions
The compound's interactions with various biological targets have been extensively documented:
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that allow for the incorporation of fluorine atoms, which are known to enhance biological activity and metabolic stability.
Synthetic Pathway
The synthetic route typically includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the difluoro and benzamide functionalities through selective reactions.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Inhibition of Cancer Cell Proliferation :
- Fluorescent Imaging :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and reported biological activities.
Impact of Fluorine Substitution
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in analogs like ML298, a 3,4-difluorobenzamide-based PLD2 inhibitor with high selectivity .
Role of Aryl Group Variations
- 4-Fluorophenyl vs. 3-Chlorophenyl : Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in ) introduces steric bulk and alters electronic properties, which may affect target engagement.
- Dimethylphenyl and Diethoxy Modifications : The 3,4-dimethylphenyl group in reduces polarity, while 3,4-diethoxy substituents in enhance solubility but may reduce membrane permeability.
Functional Group Comparisons
- Trifluoromethyl vs.
- Sulfonamide-Thiazole Hybrids : Compounds like 10a demonstrate how hybridizing the pyrazolo core with sulfonamide-thiazole groups can shift activity toward antiviral targets (e.g., HIV1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
